![molecular formula C21H17ClNNa2O4PS B8083533 disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate](/img/structure/B8083533.png)
disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate: is a complex organic compound with the molecular formula C21H15ClNO4PSNa2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorophenyl sulfide with 10-methylacridine under controlled conditions[_{{{CITATION{{{2{disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b9777d?context=bbe). The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product[{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants[_{{{CITATION{{{2{disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b9777d?context=bbe). The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield[{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a core material in the development of new chemical compounds[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Biology: : Employed in biochemical assays and studies involving enzyme inhibition or activation[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Medicine: : Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Industry: : Utilized in the production of luminescent materials and as a component in advanced materials research[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b9777d?context=bbe). It may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl .... The exact molecular targets and pathways depend on the specific application and context in which the compound is used[{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
Comparison with Similar Compounds
This compound is unique due to its specific chemical structure and properties[_{{{CITATION{{{2{disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b9777d?context=bbe). Similar compounds include acridine derivatives and phenyl sulfide derivatives , but the presence of the disodium phosphate group and the specific arrangement of atoms in this compound set it apart[{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....
List of Similar Compounds
Acridine derivatives
Phenyl sulfide derivatives
Phosphate esters
Properties
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13,20-21H,1H3,(H2,24,25,26);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOUMLQQWIKCC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C(OP(=O)([O-])[O-])SC4=CC=C(C=C4)Cl.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClNNa2O4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
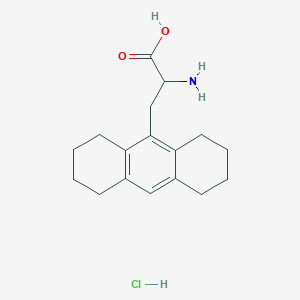
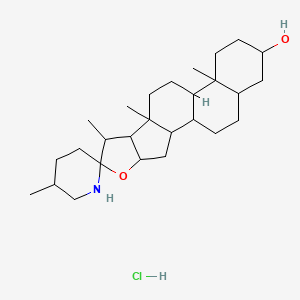
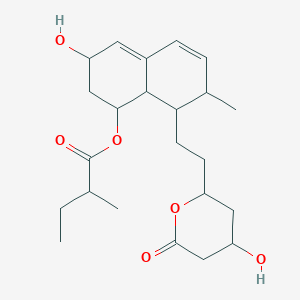


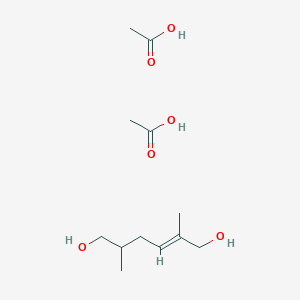
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8083537.png)

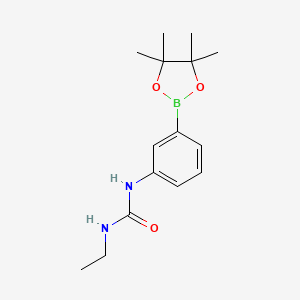
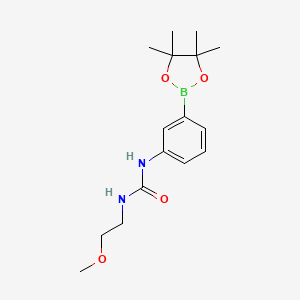
![2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083562.png)
![2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8083570.png)
![3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083574.png)
![N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B8083576.png)
